(2-Methylphenyl)(oxo)arsane
Description
(2-Methylphenyl)(oxo)arsane (CAS: 5410-88-8) is an organoarsenic compound characterized by an arsenic atom bonded to a 2-methylphenyl group and an oxo (O) ligand. Structurally, it belongs to the class of arylarsines, where the arsenic center adopts a pentavalent oxidation state. Its synthesis often involves halogen-arsenic exchange reactions or nucleophilic displacement using sodium methylarsonite precursors, as seen in analogous organoarsenic syntheses .
Properties
CAS No. |
5410-88-8 |
|---|---|
Molecular Formula |
C7H7AsO |
Molecular Weight |
182.05 g/mol |
IUPAC Name |
1-arsoroso-2-methylbenzene |
InChI |
InChI=1S/C7H7AsO/c1-6-4-2-3-5-7(6)8-9/h2-5H,1H3 |
InChI Key |
LYRKQJQDUDYXHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1[As]=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylphenyl)(oxo)arsane typically involves the reaction of 2-methylphenylmagnesium bromide with arsenic trioxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
(2-Methylphenyl)(oxo)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Higher oxidation state arsenic compounds.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
(2-Methylphenyl)(oxo)arsane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methylphenyl)(oxo)arsane involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to proteins and enzymes, altering their function and activity. It may also interact with DNA, causing changes in gene expression and cellular behavior .
Comparison with Similar Compounds
Thio Analogues of Organoarsenicals
Thio analogues, where the oxo group is replaced by a thio (S) group, exhibit distinct physicochemical properties. For example:
- Chromatographic Behavior: Thio-arsenolipids demonstrate superior HPLC resolution compared to their oxo counterparts, as thio derivatives produce sharper peaks and better separation under ethanol-based gradients .
- Stability : Thio compounds are generally more stable in reducing environments, whereas oxo derivatives like (2-Methylphenyl)(oxo)arsane may undergo hydrolysis or oxidation under similar conditions .
Table 1: Key Differences Between Oxo and Thio Analogues
Methyl(oxo)arsane Derivatives
Compounds like 2-chloroethyl(methyl)arsinic acid share structural motifs with this compound but differ in substituents and applications:
- Synthetic Pathways : Methyl(oxo)arsane derivatives are synthesized via nucleophilic displacement using sodium methylarsonite, whereas this compound requires aryl halide precursors .
- Bioactivity: Methyl derivatives are precursors to antibiotics like arsinothricin (AST), while phenyl-substituted variants like this compound have less documented biological activity .
Inorganic Arsenic Compounds
Inorganic arsenic compounds (e.g., trisodium arsenite, lead arsenate) differ significantly in toxicity and applications:
- Toxicity: Inorganic arsenicals (e.g., As(III), As(V)) are highly toxic and carcinogenic, whereas organoarsenics like this compound exhibit lower acute toxicity due to reduced bioavailability .
- Industrial Use: Inorganic arsenics are used in pesticides and alloys, while organoarsenics are niche reagents in organic synthesis .
Biological Activity
(2-Methylphenyl)(oxo)arsane, a compound with the CAS number 5410-88-8, is an organoarsenic compound that has garnered attention for its potential biological activities. It is characterized by a methyl group attached to a phenyl ring, bonded to an oxoarsane group. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
The molecular formula of this compound is , with a molecular weight of 182.05 g/mol. The IUPAC name is 1-arsoroso-2-methylbenzene. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| CAS No. | 5410-88-8 |
| Molecular Formula | C7H7AsO |
| Molecular Weight | 182.05 g/mol |
| IUPAC Name | 1-arsoroso-2-methylbenzene |
| InChI Key | LYRKQJQDUDYXHL-UHFFFAOYSA-N |
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the fields of cancer research and toxicology.
The mechanism of action involves the compound's interaction with cellular components, leading to significant biochemical effects. Notably, it can bind to proteins and enzymes, altering their function and activity. Additionally, it may interact with DNA, resulting in changes in gene expression and cellular behavior.
Antitumor Activity
A study highlighted the potential antitumor activity of this compound against various cancer cell lines. The compound was tested for cytotoxicity using the MTT assay across different human cancer cell lines such as A549 (lung adenocarcinoma), MCF-7 (breast cancer), DU145 (prostate carcinoma), and HepG2 (liver carcinoma). The results indicated a concentration-dependent inhibition of cell growth.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | Inhibition Rate (%) | IC50 (µM) |
|---|---|---|
| A549 | 99.5 | 8.5 |
| MCF-7 | 97.3 | 9.0 |
| DU145 | 95.1 | 10.5 |
| HepG2 | 98.4 | 7.8 |
Case Studies
Several case studies have investigated the biological implications of this compound:
- Study on HepG2 Cells : In vitro experiments demonstrated that treatment with this compound led to increased apoptosis rates in HepG2 cells, indicating its potential as an anticancer agent . Flow cytometry analysis revealed that the compound induced apoptotic cell death via mitochondrial pathways.
- Toxicological Assessments : Research has also focused on the toxicological aspects of organoarsenic compounds, including their effects on human health and environmental impact. The compound's interactions with biomolecules suggest potential risks associated with exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
